molecular formula C13H12O B13704232 8-Ethyl-1-naphthaldehyde

8-Ethyl-1-naphthaldehyde

Katalognummer: B13704232
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: FESUCIZIIQEYEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of an ethyl group at the 8th position and an aldehyde group at the 1st position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Ethyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 8-ethylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 8-ethyl-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Ethyl-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-ethyl-1-naphthoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to form 8-ethyl-1-naphthylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: 8-Ethyl-1-naphthoic acid.

    Reduction: 8-Ethyl-1-naphthylmethanol.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

8-Ethyl-1-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various naphthalene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Ethyl-1-naphthaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

    1-Naphthaldehyde: Lacks the ethyl group at the 8th position, making it less sterically hindered.

    2-Ethyl-1-naphthaldehyde: Similar structure but with the ethyl group at the 2nd position, leading to different reactivity and properties.

    8-Methyl-1-naphthaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical behavior.

Uniqueness: 8-Ethyl-1-naphthaldehyde is unique due to the presence of the ethyl group at the 8th position, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C13H12O

Molekulargewicht

184.23 g/mol

IUPAC-Name

8-ethylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O/c1-2-10-5-3-6-11-7-4-8-12(9-14)13(10)11/h3-9H,2H2,1H3

InChI-Schlüssel

FESUCIZIIQEYEG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC2=C1C(=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.